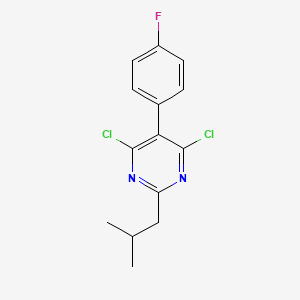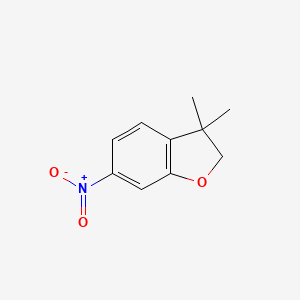
4-Chloro-5-methylpicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-5-甲基吡啶甲醛是一种有机化合物,分子式为C7H6ClNO。它是吡啶甲醛的衍生物,在4位被氯原子取代,在5位被甲基取代。由于其独特的结构特征和反应性,该化合物在化学领域的各个方面都引起了人们的兴趣。
准备方法
合成路线和反应条件
4-氯-5-甲基吡啶甲醛的合成通常涉及5-甲基吡啶甲醛的氯化。一种常见的方法是用氯化剂(如亚硫酰氯(SOCl2)或五氯化磷(PCl5))在受控条件下与5-甲基吡啶甲醛反应。反应通常在二氯甲烷等惰性溶剂中于低温下进行,以防止过度氯化并确保高产率。
工业生产方法
在工业环境中,4-氯-5-甲基吡啶甲醛的生产可能涉及连续流动过程以提高效率和可扩展性。使用自动化反应器并精确控制反应参数(如温度、压力和反应物浓度)可以使产品质量一致,产量更高。
化学反应分析
反应类型
4-氯-5-甲基吡啶甲醛会发生各种化学反应,包括:
氧化: 它可以使用氧化剂(如高锰酸钾(KMnO4)或三氧化铬(CrO3))氧化成相应的羧酸。
还原: 使用还原剂(如硼氢化钠(NaBH4)或氢化锂铝(LiAlH4))还原醛基可以得到相应的醇。
取代: 氯原子可以通过亲核试剂在亲核芳香取代反应中被取代,从而形成各种衍生物。
常见试剂和条件
氧化: 高锰酸钾(KMnO4)在碱性介质中。
还原: 硼氢化钠(NaBH4)在甲醇或乙醇中。
取代: 在氢氧化钠(NaOH)等碱的存在下,亲核试剂(如胺或硫醇)。
主要形成的产物
氧化: 4-氯-5-甲基吡啶甲酸。
还原: 4-氯-5-甲基吡啶甲醇。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
4-氯-5-甲基吡啶甲醛在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子(包括药物和农药)的中间体。
生物学: 它作为合成生物活性化合物的构建块,这些化合物可用于药物发现和开发。
医学: 4-氯-5-甲基吡啶甲醛的衍生物正在研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 它被用于生产特种化学品,并作为合成功能材料的前体。
作用机制
4-氯-5-甲基吡啶甲醛的作用机制取决于其具体的应用。在生物系统中,它可能会与酶或受体等分子靶标相互作用,从而导致生化途径的调节。例如,其衍生物可能抑制参与疾病过程的特定酶,从而发挥治疗作用。
相似化合物的比较
类似化合物
5-甲基吡啶甲醛: 在4位没有氯取代。
4-氯吡啶甲醛: 在5位没有甲基取代。
4-氯-3-甲基吡啶甲醛: 氯和甲基在吡啶环上的位置不同。
独特性
4-氯-5-甲基吡啶甲醛是独特的,因为它具有独特的氯和甲基位置,这影响了它的反应性和它可以进行的反应类型。
属性
分子式 |
C7H6ClNO |
|---|---|
分子量 |
155.58 g/mol |
IUPAC 名称 |
4-chloro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 |
InChI 键 |
BPBXZVKVPWXVDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N=C1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)



![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)



![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)


